

Solubility of 1-Bromo-2-fluoroethane in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: 1-Bromo-2-fluoroethane

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Abstract

This technical guide provides a comprehensive overview of the solubility of **1-bromo-2-fluoroethane** in organic solvents. Due to a lack of publicly available quantitative solubility data, this document focuses on its qualitative solubility characteristics, relevant physical properties, and a detailed experimental protocol for the precise determination of its solubility. This guide is intended to serve as a valuable resource for laboratory researchers and professionals in drug development and chemical synthesis, enabling informed solvent selection and facilitating the use of **1-bromo-2-fluoroethane** in various applications.

Introduction

1-Bromo-2-fluoroethane (C_2H_4BrF), a halogenated hydrocarbon, is a valuable reagent in organic synthesis, particularly for the introduction of the fluoroethyl moiety into molecules of pharmaceutical and agrochemical interest. Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating products. This guide summarizes the known solubility information and provides a framework for its empirical determination.

Physicochemical Properties of 1-Bromo-2-fluoroethane

A summary of the key physical properties of **1-bromo-2-fluoroethane** is presented in Table 1. These properties influence its behavior as a solute and are essential for designing solubility experiments.

Table 1: Physicochemical Properties of **1-Bromo-2-fluoroethane**

Property	Value	Reference(s)
Molecular Formula	C ₂ H ₄ BrF	[1] [2] [3]
Molecular Weight	126.96 g/mol	[2]
Appearance	Pale yellow liquid	[2]
Density	1.7044 g/cm ³ at 25 °C	[2]
Boiling Point	71-72.5 °C at 760 mmHg	[3]
Melting Point	-70 to -72 °C	[3]
Flash Point	-1 °C	[2]
Refractive Index	1.395 (n _{20/D})	[2]

Solubility Profile

Qualitative Solubility

1-Bromo-2-fluoroethane is generally described as being soluble in common organic solvents such as alcohols and ethers.[\[2\]](#) This is consistent with the "like dissolves like" principle, as it is a relatively polar molecule due to the presence of the carbon-bromine and carbon-fluorine bonds, yet it also possesses a nonpolar hydrocarbon backbone. Its solubility in water is limited.[\[1\]](#)

Table 2: Qualitative Solubility of **1-Bromo-2-fluoroethane**

Solvent Class	Solvent Examples	Predicted Solubility	Rationale
Alcohols	Methanol, Ethanol	Soluble	Polarity and potential for hydrogen bonding with the fluorine atom.
Ethers	Diethyl ether, Tetrahydrofuran (THF)	Soluble	Similar polarity and dipole-dipole interactions.
Halogenated Solvents	Dichloromethane, Chloroform	Soluble	"Like dissolves like" principle, similar intermolecular forces.
Ketones	Acetone	Soluble	Polar aprotic nature of acetone can solvate 1-bromo-2-fluoroethane.
Aromatic Hydrocarbons	Benzene, Toluene	Likely Soluble	Van der Waals forces between the alkyl chain and the aromatic ring.
Apolar Solvents	Hexane, Cyclohexane	Less Soluble	Mismatch in polarity.
Water	Limited Solubility	The hydrophobic hydrocarbon portion of the molecule limits its solubility in the highly polar water. ^[1]	

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for **1-bromo-2-fluoroethane** in various organic solvents is not readily available in peer-reviewed literature or chemical databases. The following section provides a detailed experimental protocol for determining these values.

Experimental Protocol for Determining Solubility

The following is a standard laboratory procedure for the quantitative determination of the solubility of **1-bromo-2-fluoroethane** in an organic solvent of interest. The isothermal shake-flask method is a widely accepted and reliable technique.

Materials

- **1-Bromo-2-fluoroethane** (high purity)
- Selected organic solvent (analytical grade)
- Analytical balance
- Thermostatically controlled shaker or water bath
- Calibrated thermometer
- Glass vials with airtight seals (e.g., screw caps with PTFE septa)
- Volumetric flasks and pipettes
- Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID) or High-Performance Liquid Chromatograph (HPLC) if derivatization is employed.
- Syringes and syringe filters (0.22 μm , solvent-compatible)

Procedure

- Preparation of a Saturated Solution:
 - Add an excess amount of **1-bromo-2-fluoroethane** to a series of glass vials.
 - To each vial, add a known volume of the selected organic solvent.
 - Ensure there is a visible excess of the undissolved solute.
 - Seal the vials tightly to prevent solvent evaporation.

- Equilibration:
 - Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
 - Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can determine the minimum time required for equilibration.
- Sample Preparation and Analysis:
 - After equilibration, cease agitation and allow the excess solute to settle for at least 12 hours at the constant temperature.
 - Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated syringe.
 - Immediately filter the sample through a 0.22 μm syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.
 - Determine the mass of the collected sample.
 - Dilute the sample with a known volume of the same solvent to a concentration suitable for the analytical method.
 - Analyze the diluted sample using a pre-calibrated GC or other suitable analytical instrument to determine the concentration of **1-bromo-2-fluoroethane**.
- Calculation of Solubility:
 - From the concentration of the diluted sample and the dilution factor, calculate the concentration of **1-bromo-2-fluoroethane** in the original saturated solution.
 - Express the solubility in desired units, such as g/100 mL, mol/L, or mole fraction.

Experimental Workflow Diagram

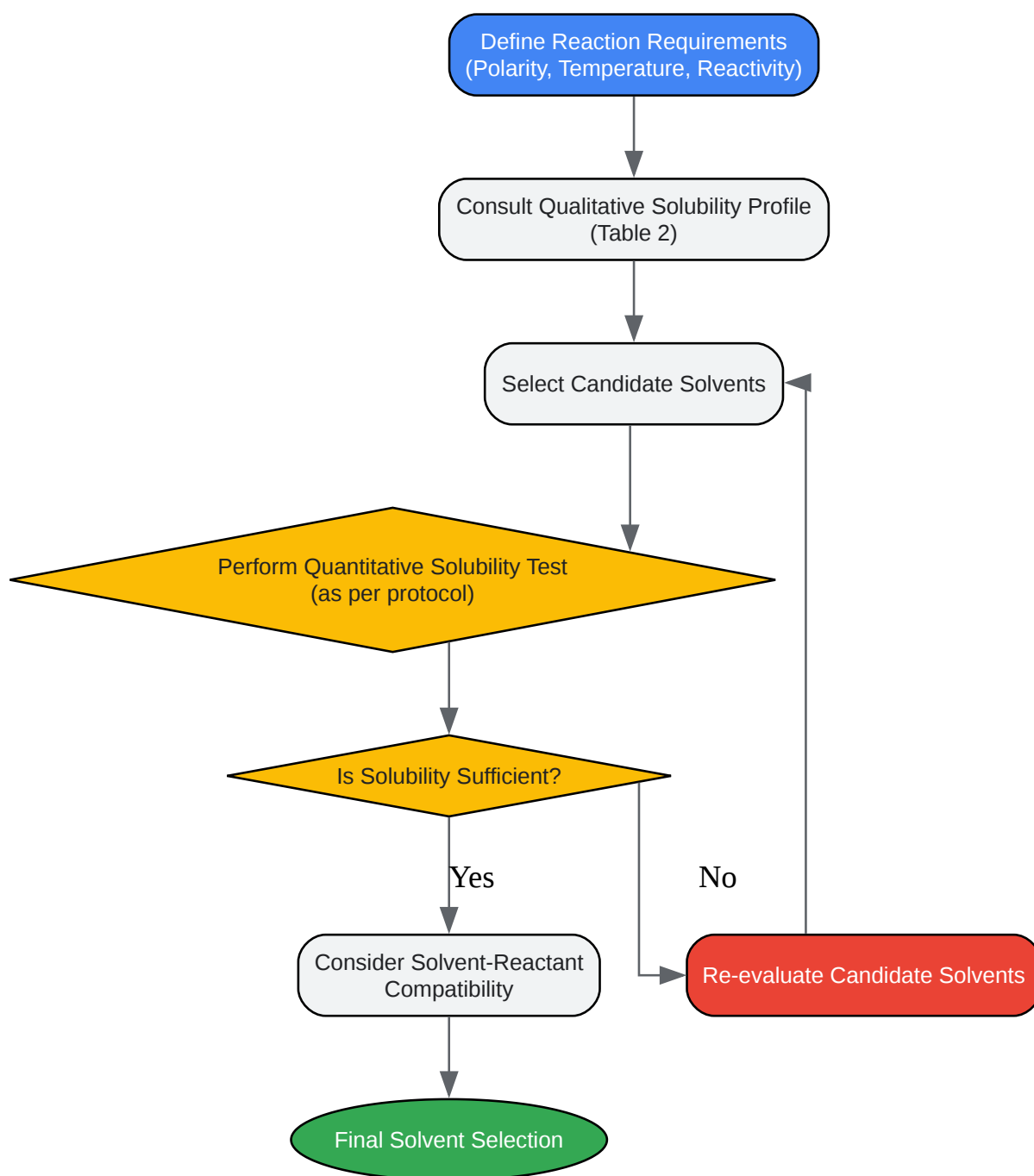


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Caption: Experimental workflow for the determination of the solubility of **1-Bromo-2-fluoroethane**.

Logical Pathway for Solvent Selection

The choice of an appropriate solvent is critical for any chemical process. The following diagram illustrates a logical pathway for selecting a suitable solvent for a reaction involving **1-bromo-2-fluoroethane** based on its solubility and other factors.



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Caption: Logical pathway for selecting a suitable organic solvent for **1-Bromo-2-fluoroethane**.

Conclusion

While quantitative data on the solubility of **1-bromo-2-fluoroethane** in organic solvents is not readily available, its chemical properties suggest good solubility in a range of common polar aprotic and protic organic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for their determination. This technical guide serves as a foundational resource for researchers, enabling informed solvent selection and facilitating the effective use of **1-bromo-2-fluoroethane** in synthesis and other applications.

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